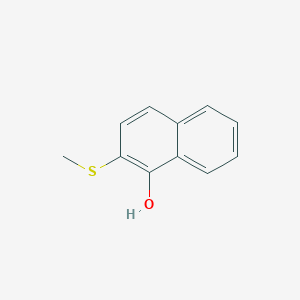

2-(Methylsulfanyl)naphthalen-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90033-53-7 |

|---|---|

Molecular Formula |

C11H10OS |

Molecular Weight |

190.26 g/mol |

IUPAC Name |

2-methylsulfanylnaphthalen-1-ol |

InChI |

InChI=1S/C11H10OS/c1-13-10-7-6-8-4-2-3-5-9(8)11(10)12/h2-7,12H,1H3 |

InChI Key |

ONAUBAHYXGAQNE-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C2=CC=CC=C2C=C1)O |

Origin of Product |

United States |

Context Within Substituted Naphthalene Chemistry

Substituted naphthalenes are a class of organic compounds where one or more hydrogen atoms on the naphthalene (B1677914) core are replaced by other functional groups. aanda.orgoup.com This substitution significantly influences the molecule's physical and chemical properties, leading to a vast array of applications in materials science, pharmaceuticals, and agricultural chemistry. acs.org The naphthalene structure itself is a fused bicyclic aromatic system, which provides a rigid and electronically rich scaffold for chemical modification.

The positions on the naphthalene ring are not equivalent. The α-positions (1, 4, 5, and 8) and β-positions (2, 3, 6, and 7) exhibit different reactivity towards electrophilic and nucleophilic substitution reactions. This inherent regioselectivity is a key consideration in the synthesis of specifically substituted naphthalenes. nih.gov The introduction of functional groups like hydroxyl (-OH) and methylsulfanyl (-SCH₃) groups, as seen in 2-(Methylsulfanyl)naphthalen-1-ol, further modifies this reactivity and introduces new chemical properties.

The synthesis of substituted naphthalenes can be achieved through various methods, including electrophilic aromatic substitution, metal-catalyzed cross-coupling reactions, and the cyclization of functionalized precursors. nih.gov For instance, hydroxyl groups are often introduced to the naphthalene ring to form naphthols, which are important intermediates in the synthesis of dyes and polymers. rsc.org

Research Landscape of Methylsulfanyl and Hydroxyl Functionalized Naphthalenes

The research landscape for naphthalenes featuring both hydroxyl and methylsulfanyl (or more broadly, thioether) groups is diverse, though specific studies on 2-(Methylsulfanyl)naphthalen-1-ol are not widely documented in publicly available literature. The presence of both a hydroxyl (a hydrogen bond donor and potential proton source) and a methylsulfanyl group (a nucleophilic sulfur center) on the same aromatic scaffold suggests potential for a range of chemical behaviors and applications.

The synthesis of such bifunctional compounds can be approached in several ways. One common strategy involves the functionalization of a pre-existing naphthol. For example, a thiol or methylsulfanyl group could potentially be introduced onto a naphthol ring through various synthetic methodologies. General methods for the formation of aryl sulfides include the reaction of phenols with sulfenyl chlorides or the coupling of thiols with aryl halides. organic-chemistry.orgwikipedia.org Another approach could be the modification of a thionaphthol by introducing a hydroxyl group.

The combination of hydroxyl and sulfur-containing functional groups on a naphthalene (B1677914) core is of interest for several reasons. These compounds can act as versatile building blocks in organic synthesis, allowing for further elaboration into more complex molecules. The sulfur atom can be oxidized to sulfoxide (B87167) or sulfone, which dramatically alters the electronic properties of the molecule. Additionally, such structures could be investigated for their potential as ligands for metal catalysts or for their biological activities, given that many substituted naphthalenes are known to have applications in medicine. acs.org

The spectroscopic properties of substituted naphthalenes are also a significant area of research. The introduction of different functional groups leads to shifts in the UV-visible absorption and fluorescence spectra, which can be useful for developing sensors and optical materials. mdpi.comresearchgate.net The specific substitution pattern on the naphthalene ring has a pronounced effect on these properties. aanda.org

Below are interactive data tables with representative information for related compounds, illustrating the type of data that is relevant in this field of chemistry.

Table 1: Physical Properties of Related Naphthalene Derivatives

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Reference |

| 1-Naphthol (B170400) | C₁₀H₈O | 144.17 | 95-96 | researchgate.net |

| 2-Naphthol (B1666908) | C₁₀H₈O | 144.17 | 121-123 | rsc.org |

| 2-Methyl-1-naphthol (B1210624) | C₁₁H₁₀O | 158.20 | 62-64 | nih.gov |

| 2-Methoxynaphthalene | C₁₁H₁₀O | 158.20 | 72 | youtube.com |

Table 2: Spectroscopic Data for a Substituted Naphthalene

This table presents example spectroscopic data for 1-Naphthol.

| Spectroscopic Technique | Key Features | Reference |

| UV-Vis Absorption | Shows characteristic absorption bands in the ultraviolet region due to π-π* transitions of the aromatic system. | mdpi.com |

| Fluorescence Spectroscopy | Exhibits fluorescence, with the emission wavelength dependent on the solvent and substitution. | mdpi.com |

| Infrared (IR) Spectroscopy | A broad band in the 3600-3200 cm⁻¹ region indicates the O-H stretch of the hydroxyl group. | researchgate.net |

| Nuclear Magnetic Resonance (NMR) | The ¹H and ¹³C NMR spectra provide detailed information about the structure and the chemical environment of each atom. | researchgate.net |

Synthetic Pathways to this compound and Its Analogues

Advanced Spectroscopic Analysis and Structural Elucidation of 2 Methylsulfanyl Naphthalen 1 Ol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy stands as an unparalleled tool for the definitive structural elucidation of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, including connectivity and spatial relationships of atoms.

1H NMR and 13C NMR Spectral Interpretation

One-dimensional ¹H and ¹³C NMR spectroscopy are the initial and most fundamental steps in the structural analysis of 2-(Methylsulfanyl)naphthalen-1-ol. These techniques provide crucial information regarding the number and electronic environments of the hydrogen and carbon atoms within the molecule.

In the ¹H NMR spectrum of a related naphthalenol derivative, specific chemical shifts and coupling patterns are observed. For instance, aromatic protons typically resonate in the downfield region, while protons of the methylsulfanyl group would appear further upfield.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the number of distinct carbon environments. For a naphthalen-1-ol derivative, characteristic signals for the aromatic carbons and the methylsulfanyl carbon would be present. For example, in a general naphthalen-1-ol structure, the carbon bearing the hydroxyl group (C-1) and the carbons of the fused ring system will exhibit distinct chemical shifts. The methyl carbon of the methylsulfanyl group would be expected to have a chemical shift in the upfield region.

Table 1: Representative ¹H and ¹³C NMR Data for Naphthalene (B1677914) Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Naphthol (B1666908) | 7.0-7.8 (m, Ar-H), 5.19 (s, OH) chemicalbook.com | Not specified |

| 2-Methyl-1-naphthol (B1210624) | 8.11, 7.76, 7.46, 7.42, 7.37, 7.23 (Ar-H), 5.11 (OH), 2.39 (CH₃) chemicalbook.com | Not specified |

| Naphthalene | 7.81 (m, 4H), 7.46 (m, 4H) | 133.7, 128.0, 125.9 |

| A substituted naphthalenol derivative | 7.88 – 6.82 (m, Ar-H), 3.79 (t), 2.93 (t), 2.20 – 2.08 (m) rsc.org | 145.83, 144.11, 134.54, 130.31, 129.27, 128.75, 127.53, 127.00, 126.35, 126.14, 125.34, 124.55, 124.40, 120.12, 118.81, 116.23, 50.60, 27.66, 22.91 rsc.org |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) in Complex Structure Elucidation

To unambiguously assign all proton and carbon signals and to elucidate the precise connectivity of atoms, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would be used to trace the connectivity of the protons on the naphthalene ring system.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This is crucial for assigning the carbon signals based on the already assigned proton signals. For example, the proton signal of the methyl group in the methylsulfanyl moiety would show a correlation to the methyl carbon signal. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). researchgate.net This is a powerful tool for connecting different fragments of the molecule. For instance, HMBC would show correlations between the methyl protons of the methylsulfanyl group and the C-2 carbon of the naphthalene ring, confirming the attachment point of the substituent. It can also help differentiate between isomers. youtube.com

The combined application of these 2D NMR techniques allows for a step-by-step assembly of the molecular structure, providing irrefutable evidence for the proposed atomic arrangement. science.gov

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

For this compound, the IR spectrum would be expected to show several key absorption bands:

O-H Stretch : A broad and strong absorption band in the region of 3500-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding. docbrown.info

C-H Stretch (Aromatic) : Absorptions for C-H stretching in the aromatic naphthalene ring typically appear above 3000 cm⁻¹.

C-H Stretch (Aliphatic) : The C-H stretching of the methyl (-CH₃) group in the methylsulfanyl substituent would be observed in the range of 3000-2850 cm⁻¹. libretexts.org

C=C Stretch (Aromatic) : The carbon-carbon double bond stretching vibrations within the naphthalene ring give rise to several absorptions in the 1650-1450 cm⁻¹ region.

C-O Stretch : The stretching vibration of the carbon-oxygen bond of the phenolic hydroxyl group typically appears in the 1260-1000 cm⁻¹ range.

C-S Stretch : The carbon-sulfur bond stretch is generally weak and falls in the 800-600 cm⁻¹ region.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) |

| Hydroxyl | O-H stretch | 3500 - 3200 (broad) |

| Aromatic | C-H stretch | > 3000 |

| Methyl | C-H stretch | 3000 - 2850 |

| Aromatic | C=C stretch | 1650 - 1450 |

| Phenol | C-O stretch | 1260 - 1000 |

| Sulfide (B99878) | C-S stretch | 800 - 600 (weak) |

This table is based on general functional group frequencies and literature values for similar compounds. docbrown.infolibretexts.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is crucial for determining the precise molecular formula of a compound. alevelchemistry.co.ukfiveable.me Unlike low-resolution MS, which provides the nominal mass, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. csbsju.edulibretexts.org This high accuracy allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov For this compound (C₁₁H₁₀OS), HRMS would provide a highly accurate mass measurement that corresponds to its unique molecular formula. A calculated monoisotopic mass for a related compound was found to be 260.14338 (M+H+), with the experimental value being 260.14366. rsc.org

Tandem Mass Spectrometry (MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Tandem mass spectrometry (MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for structural elucidation and the analysis of complex mixtures. ncsu.edunih.gov

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis. eag.comshimadzu.com In a typical experiment, the molecular ion of this compound would be selected in the first mass analyzer, fragmented through collision with an inert gas, and the resulting fragment ions would be analyzed in the second mass analyzer. The fragmentation pattern provides valuable information about the structure of the molecule. For example, the loss of the methylsulfanyl group or fragments from the naphthalene ring would be expected.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov This is particularly useful for the analysis of volatile derivatives of this compound or for its identification within a mixture. The sample is first separated based on its boiling point and polarity in the GC column, and then each component is introduced into the mass spectrometer for detection and identification based on its mass spectrum. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to study the electronic transitions occurring within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelengths at which these absorptions occur are characteristic of the molecule's chromophore, the part of the molecule responsible for its color.

The chromophore in this compound is the naphthalene ring system. The electronic spectrum of naphthalene and its derivatives is characterized by two main absorption bands, designated as the ¹Lₐ and ¹Lₐ bands, arising from π→π* transitions. The position and intensity of these bands are sensitive to the nature and position of substituents on the naphthalene ring.

For 2-naphthol, the first two electronic excited singlet states are distinctly separated in energy. researchgate.net The S₀ → S₁ (¹Lₐ) transition is observed at lower energy, while the S₀ → S₂ (¹Lₐ) transition occurs at higher energy. researchgate.net The methylsulfanyl (-SCH₃) group, being a sulfur-containing substituent, is also known to influence the electronic spectra of aromatic compounds. It can act as an auxochrome, a group that modifies the light-absorbing properties of a chromophore. The presence of the sulfur atom with its lone pairs of electrons can lead to further shifts in the absorption maxima.

The absorption spectrum of a molecule can also be influenced by the solvent in which it is dissolved. The polarity of the solvent can affect the energy levels of the ground and excited states, leading to solvatochromic shifts.

Below is a table summarizing the reported UV-Vis absorption maxima for 1-naphthol (B170400) and 2-naphthol, which serve as a reference for predicting the spectral behavior of this compound.

| Compound | Solvent | λ_max (nm) | Transition |

| 1-Naphthol | n-Hexane | ~310 | ¹Lₐ |

| n-Hexane | ~280 | ¹Lₐ | |

| 2-Naphthol | n-Hexane | ~325 | ¹Lₐ |

| n-Hexane | ~275 | ¹Lₐ |

Data based on analogous compounds. researchgate.netnist.gov

The introduction of the methylsulfanyl group at the 2-position of 1-naphthol is expected to further modulate these absorption bands. The sulfur atom can participate in the π-electron system of the naphthalene ring, potentially leading to additional red shifts compared to 1-naphthol.

X-ray Diffraction for Solid-State Molecular Architecture and Crystal Packing

As of the latest literature survey, a specific crystal structure for this compound has not been reported. However, the analysis of crystal structures of related naphthalene derivatives can provide valuable insights into the likely structural features of this compound.

For instance, the crystal structures of other substituted naphthols often reveal the planarity of the naphthalene ring system. The substituents, however, may be oriented in or out of this plane. In the case of this compound, the hydroxyl group and the methylsulfanyl group would be key players in dictating the crystal packing.

The hydroxyl group is a strong hydrogen bond donor and acceptor, and it is highly probable that it would participate in intermolecular hydrogen bonding, forming chains, dimers, or more complex networks within the crystal lattice. The sulfur atom in the methylsulfanyl group can also act as a weak hydrogen bond acceptor.

The arrangement of the naphthalene rings in the crystal is also of significant interest. Aromatic rings often engage in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. These interactions are crucial for the stability of the crystal structure.

A hypothetical crystal data table for a naphthalene derivative is presented below to illustrate the type of information that would be obtained from an X-ray diffraction study.

| Crystal Data | |

| Empirical Formula | C₁₁H₁₀OS |

| Formula Weight | 190.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit cell dimensions | a = X.XXX Å, α = 90° |

| b = Y.YYY Å, β = YY.YY° | |

| c = Z.ZZZ Å, γ = 90° | |

| Volume | VVV.V ų |

| Z | 4 |

| Density (calculated) | D.DDD g/cm³ |

This is a hypothetical data table for illustrative purposes.

The detailed structural parameters obtained from X-ray diffraction, such as the C-S bond length and the torsion angles describing the orientation of the methylsulfanyl group relative to the naphthalene ring, would be critical for understanding the steric and electronic effects of this substituent.

Chemical Reactivity and Reaction Mechanisms of 2 Methylsulfanyl Naphthalen 1 Ol

Reactions Involving the Hydroxyl Group

The hydroxyl group (-OH) of 2-(Methylsulfanyl)naphthalen-1-ol is a primary site for chemical modification, readily undergoing reactions typical of phenols.

Alkylation and Acylation Reactions

Similar to other naphthols, the hydroxyl group of this compound can be alkylated and acylated. ontosight.ai Alkylation, the addition of an alkyl group, is commonly achieved by reacting the naphthol with an alkyl halide, such as methyl iodide, in the presence of a base. mdpi.com This reaction proceeds via the deprotonation of the hydroxyl group by the base to form a more nucleophilic naphthoxide ion, which then attacks the electrophilic alkyl halide.

Acylation involves the introduction of an acyl group (R-C=O) and is typically carried out using acylating agents like acyl chlorides or anhydrides. These reactions are often performed in the presence of a base to neutralize the acidic byproduct.

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl halide, Base | Alkoxy-naphthalene |

| Acylation | Acyl chloride/anhydride, Base | Naphthyl ester |

Oxidation Pathways to Quinones or Other Phenolic Products

The oxidation of naphthols can lead to the formation of quinones, which are important intermediates in the synthesis of various natural products. researchgate.net For instance, the oxidation of 2-methyl-1-naphthol (B1210624) with dioxygen can be a pathway to such compounds. researchgate.net The hydroxyl group makes the naphthalene (B1677914) ring electron-rich and thus susceptible to oxidation. Depending on the oxidant and reaction conditions, the oxidation of this compound could potentially lead to the corresponding naphthoquinone. The presence of the methylsulfanyl group might influence the regioselectivity of the oxidation and the stability of the resulting products.

Reactions at the Methylsulfanyl Group

The sulfur atom in the methylsulfanyl group (-SCH3) offers another reactive center within the molecule, primarily through oxidation reactions.

Oxidation to Sulfoxides and Sulfones

The methylsulfanyl group can be selectively oxidized to form the corresponding sulfoxide (B87167) and subsequently the sulfone. ysu.amacsgcipr.org This transformation is a common and significant reaction in organic synthesis. acsgcipr.org A variety of oxidizing agents can be employed for this purpose, with hydrogen peroxide being a common and environmentally benign choice. nih.gov The selectivity between the sulfoxide and sulfone can often be controlled by the stoichiometry of the oxidant and the reaction conditions. acsgcipr.orgorganic-chemistry.org For example, using one equivalent of the oxidizing agent tends to favor the formation of the sulfoxide, while an excess of the oxidant will typically lead to the sulfone. ysu.am

The development of catalytic methods for sulfide (B99878) oxidation has been a focus of research to enhance efficiency and selectivity. nih.gov Catalysts can range from metal-based systems to organocatalysts. organic-chemistry.orgorganic-chemistry.org For instance, 1,3,5-triazo-2,4,6-triphosphorine-2,2,4,4,6,6-tetrachloride (TAPC) has been reported as an efficient promoter for the oxidation of sulfides to sulfoxides and sulfones under solvent-free conditions. ysu.amorganic-chemistry.org

| Oxidation State | Reagents | Product |

| Sulfide to Sulfoxide | H2O2 (1 equiv), Catalyst (optional) | 2-(Methylsulfinyl)naphthalen-1-ol |

| Sulfide to Sulfone | H2O2 (excess), Catalyst (optional) | 2-(Methylsulfonyl)naphthalen-1-ol |

Nucleophilic Displacement or Coupling Reactions

While less common for simple alkyl sulfides, the methylsulfanyl group could potentially undergo nucleophilic displacement under specific conditions, although this is not a primary reaction pathway. More relevant are coupling reactions. For instance, in the synthesis of binaphthyl compounds, oxidative coupling reactions of 2-naphthols are utilized. mdpi.com While this reaction primarily involves the naphthalene ring, the nature of the substituent at the 2-position can influence the reaction's outcome.

Electrophilic and Nucleophilic Aromatic Substitutions on the Naphthalene Ring System

The naphthalene ring of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being directed by the existing substituents.

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho-, para-director, while the methylsulfanyl group is a moderately activating ortho-, para-director. In the case of this compound, the hydroxyl group at position 1 will strongly direct incoming electrophiles to positions 4. wikipedia.org The methylsulfanyl group at position 2 would also direct to position 3, but the directing effect of the hydroxyl group is generally stronger. Therefore, electrophilic substitution is most likely to occur at the 4-position of the naphthalene ring. stackexchange.com

Nucleophilic Aromatic Substitution: Nucleophilic aromatic substitution (NAS) is less common than electrophilic substitution and typically requires the presence of strong electron-withdrawing groups on the aromatic ring to proceed. libretexts.orgmasterorganicchemistry.com The hydroxyl and methylsulfanyl groups are electron-donating, which deactivates the ring towards nucleophilic attack. Therefore, nucleophilic aromatic substitution on the unsubstituted ring of this compound is generally not favored. For NAS to occur, the naphthalene ring would need to be further substituted with potent electron-withdrawing groups, such as nitro groups, at positions that can stabilize the negative charge of the intermediate Meisenheimer complex. researchgate.net

Catalyst-Mediated Transformations

An extensive review of scientific literature and chemical databases reveals a significant gap in the documented research concerning the catalyst-mediated transformations of this compound. As of the current date, specific studies detailing the reactions of this compound in the presence of catalysts, including detailed research findings and reaction mechanisms, are not available.

The reactivity of related, but structurally distinct, compounds such as 2-naphthol (B1666908) and other aryl methyl sulfides has been investigated under various catalytic conditions. For instance, transition-metal-catalyzed reactions are common for activating C-S bonds in aryl sulfides or for functionalizing the naphthol ring system. nih.govacsgcipr.orgnih.govrsc.orguni.lu These include:

Oxidative Coupling of 2-Naphthols: Iron and copper complexes have been used to catalyze the oxidative coupling of 2-naphthols to form binaphthol (BINOL) derivatives.

C-H Functionalization of 2-Naphthols: Ruthenium catalysts have been employed for the α-C–H alkylation of 2-naphthol.

Cross-Coupling of Aryl Thioethers: Palladium and nickel catalysts are widely used for the cross-coupling reactions of aryl thioethers, activating the C-S bond for further functionalization. acs.orgresearchgate.netacs.org

However, the specific electronic and steric effects of the hydroxyl group at the 1-position and the methylsulfanyl group at the 2-position of the naphthalene ring in "this compound" would uniquely influence its behavior in the presence of a catalyst. The hydroxyl group could act as a directing group or a proton source, while the sulfur atom of the methylsulfanyl group could coordinate to a metal catalyst, potentially leading to catalyst deactivation or unique reaction pathways such as C-S bond cleavage. acs.orgnih.gov

Without experimental data for this compound itself, any discussion of its catalyst-mediated transformations would be purely speculative and could not be presented with scientific accuracy. Therefore, no detailed research findings or data tables for catalyst-mediated transformations of this specific compound can be provided.

Advanced Applications in Organic Synthesis Using 2 Methylsulfanyl Naphthalen 1 Ol and Its Derivatives As Precursors

Role in the Synthesis of Heterocyclic Compounds

The unique arrangement of the hydroxyl and methylsulfanyl groups in 2-(Methylsulfanyl)naphthalen-1-ol makes it an excellent precursor for the synthesis of various sulfur-containing heterocyclic compounds. These heterocycles are of significant interest due to their potential biological activities and electronic properties.

One notable application is in the synthesis of naphtho[2,1-b]furans. For instance, derivatives of this compound can be utilized to create complex molecules like 2-[1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl]acetic acid. nih.gov The synthesis of such compounds often involves the alkaline hydrolysis of an ester precursor, such as ethyl 2-{1-(methylsulfanyl)naphtho[2,1-b]furan-2-yl}acetate. nih.gov The resulting naphthofuran derivatives are being explored for their potential pharmacological activities. nih.gov

The general strategy for synthesizing naphthofurans from 2-hydroxynaphthaldehydes can be adapted for this compound derivatives. researchgate.net This typically involves the conversion of the aldehyde to a nitrile, followed by reaction with a suitable reagent to form the furan (B31954) ring. researchgate.net The methylsulfanyl group can be retained or modified during the synthesis to tune the properties of the final heterocyclic compound.

The following table summarizes a synthetic route to a naphthofuran derivative:

| Precursor | Reagents and Conditions | Product | Yield (%) | Reference |

| Ethyl 2-{1-(methylsulfanyl)naphtho[2,1-b]furan-2-yl}acetate | 1. Potassium hydroxide, water, methanol, reflux2. Concentrated hydrochloric acid | 2-{1-(Methylsulfanyl)naphtho[2,1-b]furan-2-yl}acetic acid | 82 | nih.gov |

Precursor for Polycyclic Aromatic Compounds and Extended π-Systems

Polycyclic aromatic hydrocarbons (PAHs) and extended π-systems are a class of organic molecules with significant interest in materials science due to their unique electronic and photophysical properties. researchgate.netnih.gov this compound and its derivatives can serve as valuable building blocks for the synthesis of larger, more complex aromatic systems.

The synthesis of extended π-systems can be achieved through various methods, including the Scholl reaction, which involves the acid-catalyzed intramolecular or intermolecular fusion of aromatic rings. globethesis.com The naphthalene (B1677914) core of this compound can be extended by reacting it with other aromatic moieties. The hydroxyl and methylsulfanyl groups can be used as directing groups or can be modified to facilitate these coupling reactions. For instance, the hydroxyl group can be converted into a triflate, which is a good leaving group for cross-coupling reactions like the Suzuki or Stille coupling.

Furthermore, the sulfur atom in the methylsulfanyl group can be utilized in synthetic strategies that involve the late-stage extrusion of a chalcogen fragment to form a new aromatic ring. beilstein-journals.org This "precursor approach" allows for the synthesis of otherwise difficult-to-prepare PAHs. beilstein-journals.org

The following table outlines a general approach for extending π-systems:

| Starting Material | Reaction Type | Key Features | Potential Products |

| Naphthalene derivatives | Scholl Reaction | Acid-catalyzed aryl-aryl coupling | Larger polycyclic aromatic hydrocarbons |

| Aryl triflates (from naphthols) | Suzuki/Stille Coupling | Palladium-catalyzed cross-coupling | Biaryls and other extended π-systems |

| Thiophene-fused naphthalenes | Sulfur Extrusion | Thermal or photo-induced desulfurization | Perylene derivatives and other PAHs |

Development of Chiral Naphthalene-Based Auxiliaries and Ligands

Chiral ligands and auxiliaries are indispensable tools in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.govwikipedia.org The rigid and well-defined structure of the naphthalene skeleton makes it an excellent scaffold for the design of such chiral molecules. This compound offers a unique platform for developing novel chiral ligands.

The hydroxyl and methylsulfanyl groups can be readily functionalized to introduce chiral moieties. For example, the hydroxyl group can be etherified with a chiral alcohol, or the sulfur atom can be oxidized to a chiral sulfoxide (B87167). These modifications introduce a stereogenic center that can influence the stereochemical outcome of a reaction. The resulting chiral ligands can be used in a variety of metal-catalyzed asymmetric reactions, such as hydrogenations, aldol (B89426) reactions, and Diels-Alder reactions. researchgate.netyoutube.com

The development of C-N axially chiral scaffolds is an emerging area in asymmetric catalysis. nih.gov Derivatives of this compound could potentially be used to synthesize such ligands, where the atropisomerism arises from restricted rotation around a C-N bond.

The following table highlights some strategies for developing chiral auxiliaries from naphthalene derivatives:

| Chiral Auxiliary Type | Synthetic Approach from Naphthol Derivative | Potential Applications |

| Chiral Ether | Etherification with a chiral alcohol | Asymmetric reductions, additions to carbonyls |

| Chiral Sulfoxide | Asymmetric oxidation of the sulfide (B99878) | Asymmetric conjugate additions, cycloadditions |

| Axially Chiral Ligand | Introduction of bulky groups to restrict rotation | Asymmetric C-H activation, cross-coupling reactions |

Applications in Functional Materials Chemistry (e.g., chromophores)

Functional materials with specific optical and electronic properties are in high demand for a variety of applications, including organic light-emitting diodes (OLEDs), sensors, and photodynamic therapy. clockss.orgacs.org The extended π-system of naphthalene makes it an excellent chromophore, and the functional groups on this compound allow for the fine-tuning of its photophysical properties.

Derivatives of this compound can be used as precursors for the synthesis of functional dyes and chromophores. The hydroxyl group can act as an electron-donating group, and the methylsulfanyl group can also influence the electronic properties of the molecule. By incorporating this naphthalene derivative into larger conjugated systems, it is possible to create molecules with tailored absorption and emission spectra.

For example, naphthopyran derivatives are known for their photochromic properties, and the introduction of a naphthalimide chromophore can modulate these properties. acs.org Similarly, naphthol-naphthalimide conjugates have been synthesized and their photophysical properties investigated for potential biological applications. nih.gov The synthetic versatility of this compound allows for its incorporation into a wide range of functional materials.

The table below summarizes the application of naphthalene derivatives in functional materials:

| Material Type | Key Feature | Synthetic Strategy | Potential Application |

| Photochromic Naphthopyrans | Reversible color and fluorescence change upon irradiation | Incorporation of naphthalimide units | Ophthalmic lenses, smart windows |

| Naphthol-Naphthalimide Conjugates | Photoinduced electron transfer | Biological imaging and therapy | |

| Extended π-Conjugated Naphthalimides | High fluorescence quantum yield | Sonogashira coupling or "click" chemistry | Organic electronics |

Future Perspectives and Emerging Research Avenues for 2 Methylsulfanyl Naphthalen 1 Ol

Development of Novel and Efficient Synthetic Routes

The synthesis of substituted naphthalenes is a well-established field, yet the pursuit of more efficient, sustainable, and versatile methods continues to drive research. For 2-(Methylsulfanyl)naphthalen-1-ol, future synthetic strategies could focus on improving upon classical methods and introducing novel catalytic systems.

One promising approach involves the adaptation of multicomponent reactions, which offer the advantage of constructing complex molecules from simple precursors in a single step. For instance, variations of the Betti reaction, which typically involves 2-naphthol (B1666908), an aldehyde, and an amine, could be explored. nih.govchemicalpapers.com A hypothetical route could involve a modified Betti-type reaction where a sulfur-containing component is incorporated.

Another avenue lies in the late-stage functionalization of readily available naphthalene (B1677914) precursors. For example, a transition-metal-catalyzed cross-coupling reaction could be employed to introduce the methylsulfanyl group onto a dihydroxynaphthalene or a protected aminonaphthol precursor. The development of catalysts that are both highly active and selective for the desired substitution pattern would be a key challenge. hilarispublisher.com

Furthermore, one-pot synthetic strategies that combine methylation and other functional group installations could significantly streamline the synthesis of this compound and its derivatives. A process analogous to the one-step synthesis of 2-methyl-1-naphthol (B1210624) from 1-tetralone, which utilizes a dual-catalyst system for methylation and dehydrogenation, could be conceptually adapted. researchgate.net

| Synthetic Strategy | Key Features | Potential Advantages |

| Multicomponent Reactions | Single-step synthesis from simple precursors. | High atom economy, operational simplicity. nih.govchemicalpapers.com |

| Late-Stage Functionalization | Introduction of the methylsulfanyl group at a late synthetic stage. | Access to diverse derivatives from a common intermediate. hilarispublisher.com |

| One-Pot Synthesis | Combination of multiple reaction steps in a single vessel. | Reduced purification steps, increased efficiency. researchgate.net |

Advanced Characterization Techniques for Dynamic Processes

The interplay between the hydroxyl and methylsulfanyl groups in this compound suggests the possibility of interesting dynamic processes, such as tautomerism and conformational changes. Advanced characterization techniques will be crucial to elucidate these dynamics.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including two-dimensional techniques like NOESY and EXSY, can provide insights into rotational barriers and conformational equilibria in solution. researchgate.net The comparison of experimental NMR data with theoretical calculations, such as those obtained from Gauge-Independent Atomic Orbital (GIAO) methods, can further refine the understanding of the molecule's solution-state structure. researchgate.net

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, could be employed to study the excited-state dynamics of this compound. This would be particularly relevant for exploring its potential applications in photochemistry and materials science. The investigation of photophysical properties through techniques like UV-Vis and emission spectroscopy, coupled with theoretical analysis, can reveal how substituent positioning modulates the molecule's behavior. researchgate.net

Deeper Mechanistic Understanding of Key Transformations

A thorough mechanistic understanding of the reactions involved in the synthesis and further transformation of this compound is essential for optimizing reaction conditions and expanding its synthetic utility.

For instance, in a potential synthesis involving the Betti reaction, understanding the reaction mechanism would allow for the rational design of catalysts and reaction conditions to favor the formation of the desired product over potential side products. nih.govchemicalpapers.com Isotopic labeling studies, kinetic analysis, and in-situ reaction monitoring using techniques like ReactIR could provide valuable mechanistic data.

Furthermore, investigating the mechanism of potential transformations of this compound, such as oxidation or further functionalization, will be critical. For example, understanding how the methylsulfanyl group influences the reactivity of the naphthalene ring towards electrophilic or nucleophilic attack will guide the development of new synthetic applications for this compound.

Computational Predictions for Unexplored Reactivity

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting the structure, properties, and reactivity of molecules like this compound, especially in the absence of extensive experimental data. nih.govresearchgate.net

DFT calculations can be used to:

Predict the most stable tautomers and conformers. By calculating the relative energies of different isomers, it is possible to identify the most likely structures in the gas phase and in different solvents. nih.gov

Elucidate reaction mechanisms. Transition state theory (TST) combined with DFT can be used to calculate activation barriers for various reaction pathways, providing insights into the feasibility and selectivity of different transformations. nih.gov

Simulate spectroscopic properties. Theoretical calculations of NMR spectra, UV-Vis absorption spectra, and vibrational frequencies can aid in the interpretation of experimental data and the structural assignment of the compound. researchgate.netnih.gov

Predict reactivity. Descriptors such as Fukui functions, Natural Bond Orbital (NBO) charges, and electrostatic potential (ESP) maps can be calculated to predict the most reactive sites for electrophilic and nucleophilic attack, guiding future synthetic explorations. nih.gov

The table below summarizes the potential applications of computational chemistry in the study of this compound.

| Computational Method | Application | Predicted Information |

| Density Functional Theory (DFT) | Structural Analysis | Stable tautomers, conformers, and rotational barriers. nih.govresearchgate.net |

| Transition State Theory (TST) | Mechanistic Studies | Reaction pathways and activation energies. nih.gov |

| Time-Dependent DFT (TD-DFT) | Spectroscopic Simulation | UV-Vis electronic spectra. nih.gov |

| Fukui Functions/NBO Analysis | Reactivity Prediction | Electrophilic and nucleophilic sites. nih.gov |

Q & A

Q. How can stereochemistry be controlled during derivative synthesis to achieve desired biological activity?

- Methodology : Chiral catalysts (e.g., BINOL-derived ligands) induce enantioselectivity in reduction or alkylation steps. For example, stereochemical outcomes in cryptomeridiol analogs are validated via circular dichroism (CD) and SCXRD. Biological assays (e.g., antimicrobial testing) link stereochemistry to activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.